molecular formula C10H15N2O7P B12079862 Carbidopa-4-monophospate

Carbidopa-4-monophospate

Cat. No.: B12079862
M. Wt: 306.21 g/mol
InChI Key: PQUZXFMHVSMUNG-UHFFFAOYSA-N
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Description

Carbidopa-4-monophosphate is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease Carbidopa itself is an inhibitor of aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain and be converted into dopamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbidopa-4-monophosphate involves the phosphorylation of carbidopa. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of carbidopa-4-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Carbidopa-4-monophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa-4-monophosphate derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

Carbidopa-4-monophosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders like Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Carbidopa-4-monophosphate exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for the management of Parkinson’s disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.

    Levodopa: A precursor to dopamine, often used in combination with carbidopa.

    Benserazide: Another decarboxylase inhibitor used in combination with levodopa.

Uniqueness

Carbidopa-4-monophosphate is unique due to its phosphate group, which may confer different pharmacokinetic and pharmacodynamic properties compared to carbidopa. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H15N2O7P

Molecular Weight

306.21 g/mol

IUPAC Name

2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)

InChI Key

PQUZXFMHVSMUNG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN

Origin of Product

United States

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